molecular formula C22H18BrNO2 B11547062 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-bromobenzoate

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-bromobenzoate

Cat. No.: B11547062
M. Wt: 408.3 g/mol
InChI Key: KGXVLMMUDSDCIB-UHFFFAOYSA-N
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Description

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-bromobenzoate is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromobenzoate group and an imine linkage, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-bromobenzoate typically involves a multi-step process. One common method includes the condensation of 2,4-dimethylbenzaldehyde with 4-aminophenyl 4-bromobenzoate under acidic conditions to form the imine linkage. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-bromobenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted benzoates.

Scientific Research Applications

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-bromobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The imine linkage allows the compound to form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromobenzoate group can also participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-chlorobenzoate
  • 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-fluorobenzoate

Uniqueness

Compared to its analogs, 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-bromobenzoate exhibits unique reactivity due to the presence of the bromine atom. Bromine is more polarizable than chlorine or fluorine, which can enhance the compound’s ability to participate in halogen bonding and other interactions. This makes it particularly useful in applications where strong and specific interactions with biological targets are required.

Properties

Molecular Formula

C22H18BrNO2

Molecular Weight

408.3 g/mol

IUPAC Name

[4-[(2,4-dimethylphenyl)iminomethyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C22H18BrNO2/c1-15-3-12-21(16(2)13-15)24-14-17-4-10-20(11-5-17)26-22(25)18-6-8-19(23)9-7-18/h3-14H,1-2H3

InChI Key

KGXVLMMUDSDCIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)C

Origin of Product

United States

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